molecular formula C10H8N2O2S B187274 1-Benzoyl-2-thiohydantoin CAS No. 577-47-9

1-Benzoyl-2-thiohydantoin

Cat. No. B187274
CAS RN: 577-47-9
M. Wt: 220.25 g/mol
InChI Key: YTMVOQHVLQJLML-UHFFFAOYSA-N
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Description

1-Benzoyl-2-thiohydantoin is a compound that has attracted significant attention in the field of pharmaceutical chemistry . It is a sulfur analogue of hydantoin, where one or both carbonyl groups are replaced by thiocarbonyl groups . The molecule’s backbone can be easily modified to adopt different structural types by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking .


Synthesis Analysis

The synthesis of 2-thiohydantoin derivatives involves heating a mixture of thiourea and an α-amino acid . This method offers the advantages of simplicity, low cost, easy work-up, and scalability . The nature of substituents on the heterocyclic ring affects the biological activity of these compounds .


Molecular Structure Analysis

Thiohydantoins are sulfur analogues of hydantoin (imidazolidine-2,4-diones) where one or both carbonyl groups were replaced by thiocarbonyl groups . The backbone of thiohydantoin can be easily modified to adopt the preference structural type over another by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking .


Chemical Reactions Analysis

The well-known analogues are 2-thiohydantoins (2-thioxoximidazolin-4-ones) due to their wide range of applications as intermediates and reagents in organic synthesis, pharmaceutical, and agricultural purposes . They are involved in the structure of many natural and synthetic molecules, playing important roles in the medical field .

Scientific Research Applications

Antibacterial and Antifungal Applications

“1-Benzoyl-2-thiohydantoin” has been studied for its potential use in combating various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as yeast. The compound’s antibacterial properties, coupled with low cytotoxicity against human cells, make it a promising candidate for medical research and pharmaceutical applications .

Kinetic Studies in Chemical Reactions

The compound’s reactivity has been analyzed through kinetic studies, particularly in the context of alkaline hydrolysis. These studies help understand the mechanisms of reaction and the entropy of activation, which are crucial for designing more efficient chemical processes .

Anticarcinogenic and Antimutagenic Properties

Thiohydantoin derivatives, including “1-Benzoyl-2-thiohydantoin”, are known for their potential anticarcinogenic and antimutagenic effects. This makes them valuable for research into cancer prevention and treatment strategies .

Hypolipidemic Effects

Research has also indicated that thiohydantoins may have hypolipidemic effects, which could be beneficial in treating conditions related to high cholesterol levels .

Synthesis and Characterization of Derivatives

“1-Benzoyl-2-thiohydantoin” serves as a precursor in the synthesis of various derivatives. These derivatives are then characterized using spectroscopic techniques such as FTIR, NMR, and HRMS analysis, expanding the compound’s utility in chemical research .

Safety and Hazards

The safety data sheet for 2-Thiohydantoin indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

1-benzoyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMVOQHVLQJLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206402
Record name Hydantoin, 1-benzoyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-2-thiohydantoin

CAS RN

577-47-9
Record name 1-Benzoyl-2-thiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzoyl-2-thiohydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydantoin, 1-benzoyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-2-THIOHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29QS4U5L4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of alkaline hydrolysis for 1-benzoyl-2-thiohydantoin and how does its reaction rate compare to similar compounds?

A1: In alkaline solutions, 1-benzoyl-2-thiohydantoin undergoes hydrolysis to yield 2-thiohydantoin and benzoic acid. This reaction proceeds through the attack of a hydroxide ion on the conjugate base of 1-benzoyl-2-thiohydantoin, which forms after the molecule ionizes at a pH above its pKa of ~7 []. Interestingly, 1-benzoyl-2-thiohydantoin exhibits a faster hydrolysis rate compared to 1-acetyl-2-thiohydantoin. This difference is attributed to potential steric effects within the 1-benzoyl-2-thiohydantoin molecule that could destabilize its ground state, making it more susceptible to hydrolysis [].

Q2: How is 1-benzoyl-2-thiohydantoin synthesized?

A2: A high-yield synthesis of 1-benzoyl-2-thiohydantoin involves the reaction of hippuric acid (N-benzoylglycine) with ethyl chlorocarbonate in the presence of triethylamine and ammonium thiocyanate []. This reaction likely proceeds through the formation of a mixed anhydride intermediate, which then reacts with ammonium thiocyanate to yield the final product.

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